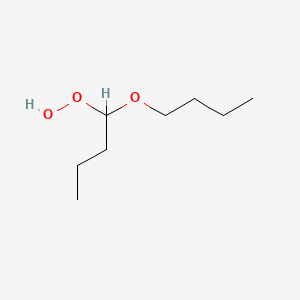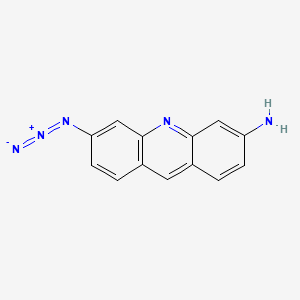
3-Acridinamine, 6-azido-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acridinamine, 6-azido- is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound is characterized by the presence of an azido group (-N₃) attached to the acridine ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an amino group on the acridine ring is replaced by an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: Industrial production of 3-Acridinamine, 6-azido- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 3-Acridinamine, 6-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of azido-substituted acridine derivatives.
Reduction: Formation of amine-substituted acridine derivatives.
Cycloaddition: Formation of triazole-substituted acridine derivatives.
科学研究应用
3-Acridinamine, 6-azido- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Acridinamine, 6-azido- involves its interaction with biological targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase that are essential for DNA replication and transcription . This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies.
相似化合物的比较
3-Acridinamine: Lacks the azido group but shares the acridine core structure.
6-Azidoacridine: Similar structure with the azido group at a different position on the acridine ring.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Uniqueness: 3-Acridinamine, 6-azido- is unique due to the presence of both the acridine core and the azido group, which imparts distinct chemical reactivity and biological activity. The azido group allows for versatile chemical modifications through click chemistry, making it a valuable tool in synthetic and medicinal chemistry .
属性
CAS 编号 |
78276-16-1 |
|---|---|
分子式 |
C13H9N5 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
6-azidoacridin-3-amine |
InChI |
InChI=1S/C13H9N5/c14-10-3-1-8-5-9-2-4-11(17-18-15)7-13(9)16-12(8)6-10/h1-7H,14H2 |
InChI 键 |
LXIDUWLQUWFBSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


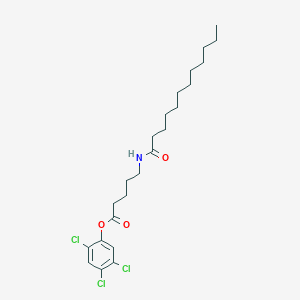
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
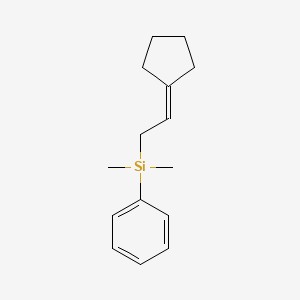
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
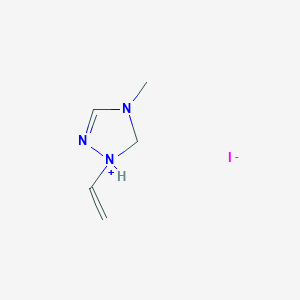
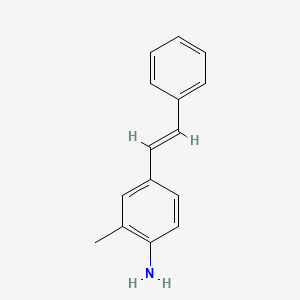
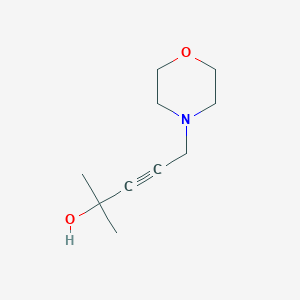

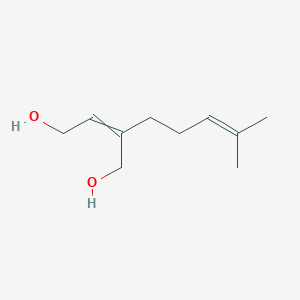
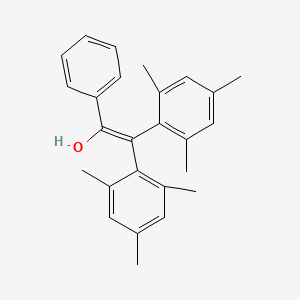


![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
